molecular formula C7H13ClO3 B14192718 Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate CAS No. 832110-34-6

Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate

Cat. No.: B14192718
CAS No.: 832110-34-6
M. Wt: 180.63 g/mol
InChI Key: FMQZXQLKFZJTPZ-WDSKDSINSA-N
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Description

Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate is an organic compound with a chiral center, making it an enantiomer. This compound is often used in the synthesis of various pharmaceuticals and chemical intermediates due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate typically involves the asymmetric reduction of 2-chloro-β-ketoesters. One common method employs carbonyl reductase from Lactobacillus fermentum to catalyze this reduction. The process involves preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing this with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, a hydrogen donor, and a cofactor. This mixture undergoes an asymmetric reduction reaction to produce the desired compound .

Industrial Production Methods

The industrial production of this compound follows similar principles but is scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification. It involves high substrate concentration, wide substrate universality, and high product yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced further to form different alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Produces 2-chloro-3-oxopentanoate.

    Reduction: Produces various alcohol derivatives.

    Substitution: Produces compounds like 2-azido-3-hydroxypentanoate or 2-cyano-3-hydroxypentanoate.

Scientific Research Applications

Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral centers allow it to fit into enzyme active sites in a stereospecific manner, influencing the enzyme’s activity. This stereospecific interaction is crucial for its effectiveness in various biochemical pathways .

Comparison with Similar Compounds

Ethyl (2S,3S)-2-chloro-3-hydroxypentanoate can be compared with other similar compounds, such as:

    Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate: The enantiomer of the compound, which may have different biological activities.

    Ethyl 2-chloro-3-hydroxybutanoate: A similar compound with a shorter carbon chain.

    Ethyl 2-chloro-3-hydroxyhexanoate: A similar compound with a longer carbon chain.

These compounds share similar functional groups but differ in their stereochemistry or carbon chain length, which can significantly impact their chemical and biological properties .

Properties

CAS No.

832110-34-6

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

ethyl (2S,3S)-2-chloro-3-hydroxypentanoate

InChI

InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

FMQZXQLKFZJTPZ-WDSKDSINSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C(=O)OCC)Cl)O

Canonical SMILES

CCC(C(C(=O)OCC)Cl)O

Origin of Product

United States

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